molecular formula C9H9NO B582320 5-Ethynyl-2-methoxy-3-methylpyridine CAS No. 1372100-25-8

5-Ethynyl-2-methoxy-3-methylpyridine

Cat. No.: B582320
CAS No.: 1372100-25-8
M. Wt: 147.177
InChI Key: CFCJMAFXIGZJNP-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxy-3-methylpyridine: is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methoxy-3-methylpyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-3-methylpyridine.

    Ethynylation: The ethynyl group is introduced at the 5-position of the pyridine ring through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as trimethylsilylacetylene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Substituted Pyridines: Resulting from substitution reactions.

    Oxidized Derivatives: Resulting from oxidation reactions.

    Coupled Products: Resulting from coupling reactions.

Scientific Research Applications

Chemistry: 5-Ethynyl-2-methoxy-3-methylpyridine is used as a building block in organic synthesis. Its ethynyl group allows for the formation of various carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxy-3-methylpyridine depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Properties

IUPAC Name

5-ethynyl-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJMAFXIGZJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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